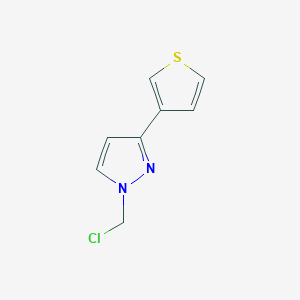

1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-6-11-3-1-8(10-11)7-2-4-12-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOAYSQXGGZIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, detailing its pharmacological potential, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a thiophen-3-yl group, which contribute to its unique chemical properties. The presence of the thiophene moiety is particularly significant as it may enhance interactions with biological targets due to its electronic properties.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, a study indicated that certain pyrazole compounds demonstrated potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values as low as 0.08 μM . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. For example, a derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

Antimicrobial Activity

Pyrazole derivatives also demonstrate antimicrobial properties. Studies have reported that certain synthesized pyrazoles possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclocondensation Reaction : This method typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Vilsmeier-Haack Reaction : Used for chloromethylation, this reaction introduces the chloromethyl group into the pyrazole structure.

- Substitution Reactions : The introduction of thiophenes can be achieved through nucleophilic substitution reactions.

Study on Antitumor Activity

A recent study evaluated a series of pyrazole derivatives for their antitumor activity against MCF-7 cells. Among these, compounds containing thiophene moieties exhibited enhanced potency compared to their non-thiophene counterparts. The study concluded that structural modifications significantly affect biological activity .

Evaluation of Anti-inflammatory Effects

Another investigation focused on assessing the anti-inflammatory effects of various pyrazole derivatives in vivo. Results indicated that certain compounds effectively reduced inflammation markers in treated subjects, highlighting their therapeutic potential .

Data Summary Table

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole. Research indicates that compounds containing pyrazole moieties can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a series of pyrazole derivatives demonstrated significant COX-2 inhibitory activity, with IC50 values as low as 0.02 µM, indicating their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 462.91 |

| Compound B | 0.04 | 334.20 |

| Compound C | 0.03 | 150.00 |

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied, with promising results. For example, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, such as MCF-7 and HTC-116, with IC50 values indicating potent activity . The mechanisms often involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their anticancer effects using MTT assays. Compounds exhibited IC50 values ranging from 1.51 µM to 20.54 µM against different cancer cell lines, demonstrating their potential as anticancer agents .

Material Science Applications

In addition to biological applications, pyrazoles are being explored in material science for their electronic properties. The incorporation of thiophene units enhances the electronic characteristics of the resulting materials, making them suitable for organic semiconductors and photovoltaic devices.

Organic Electronics

Research has indicated that thiophene-pyrazole hybrids can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport properties . The structural modifications can lead to improved efficiency and stability in these applications.

Table 2: Electronic Properties of Thiophene-Pyrazole Hybrids

| Compound | Mobility (cm²/V·s) | Application |

|---|---|---|

| Hybrid A | 0.5 | OLEDs |

| Hybrid B | 0.7 | Organic Solar Cells |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Physicochemical Data

- Melting Points : Pyrazole-thiophene hybrids (e.g., 7b) show high melting points (>300°C) due to extended conjugation and hydrogen bonding , whereas fluorinated derivatives () have lower melting points, reflecting reduced crystallinity .

- Solubility : The chloromethyl group may reduce aqueous solubility compared to amine- or hydroxyl-substituted analogues (e.g., ’s 3-amine derivative) .

Research Implications

- Medicinal Chemistry : The target compound’s chloromethyl group offers a handle for further functionalization (e.g., alkylation or nucleophilic displacement), while the thiophene moiety could enhance binding to biological targets, as seen in anti-malarial pyrazoles () .

- Materials Science : Thiophene-pyrazole hybrids are promising in organic electronics due to their π-conjugation; however, the chloromethyl substituent’s reactivity requires stabilization for such applications.

Q & A

What are the optimal synthetic routes for preparing 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole, and how can purification challenges be addressed?

Basic

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or via halogenation of preformed pyrazole cores. For example, chloromethyl groups can be introduced using chloromethylation agents like paraformaldehyde and HCl in the presence of Lewis acids. Purification often requires column chromatography with gradients of ethyl acetate/hexane (e.g., 1:20 ratio) to separate byproducts . Challenges arise from the thiophene ring’s electron-rich nature, which may require inert atmospheres to prevent oxidation. Recrystallization in dichloromethane/methanol mixtures can improve yield and purity.

How does the chloromethyl group influence the reactivity of this compound in substitution reactions?

Basic

The chloromethyl group acts as a versatile leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions) with amines, thiols, or alkoxides. For instance, it can be replaced by azide or thiocyanate groups under mild conditions (e.g., DMF, 60°C). Kinetic studies show that steric hindrance from the thiophen-3-yl substituent may slow reactivity, necessitating extended reaction times or elevated temperatures . Monitoring via TLC or HPLC is critical to track substitution progress.

What spectroscopic techniques are most effective for characterizing this compound, and how do thiophene substituents complicate analysis?

Basic

1H/13C NMR is essential for confirming regiochemistry, with the thiophene protons appearing as distinct multiplets (δ 7.2–7.8 ppm). IR spectroscopy identifies C-Cl stretches (~600–800 cm⁻¹). However, the thiophene ring’s electron delocalization can cause signal splitting in NMR, while the chloromethyl group may lead to overlapping peaks. High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

How can computational methods (e.g., DFT) predict the acidity and regioselectivity of deprotonation in this compound?

Advanced

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict the most acidic proton at the pyrazole C5 position, with gas-phase ΔGacid values correlating with experimental pKa in THF. Electron-withdrawing effects from the thiophen-3-yl group lower the C5 proton’s acidity compared to unsubstituted pyrazoles. Solvent models (e.g., PCM) refine predictions, but discrepancies may arise due to steric effects from the chloromethyl group .

How should researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

Advanced

Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic effects or isomerism. Variable-temperature NMR or NOESY experiments can identify conformational exchange. For crystallography, disorder in the thiophene or chloromethyl moieties requires refining occupancy parameters in SHELXL. If twinning is observed (common with bulky substituents), integration of HKLF5 data in SHELXTL improves refinement . Cross-validation with Hirshfeld surfaces or DFT-optimized geometries is recommended .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they mitigated?

Advanced

The thiophene ring’s planarity and chloromethyl group’s flexibility often lead to crystal disorder. Strategies include:

- Growing crystals at low temperature (−100°C) to minimize thermal motion.

- Using high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.

- Applying restraints (e.g., SIMU, DELU) in SHELXL-2018 to model disordered regions .

What strategies enable regioselective functionalization of the pyrazole ring in this compound?

Advanced

Regioselectivity is governed by electronic and steric factors. The C5 position is typically favored for electrophilic substitution due to lower electron density. For cross-coupling (e.g., Sonogashira), pre-halogenation at C4 or C5 with NIS (N-iodosuccinimide) under basic conditions (K2CO3, DMF) achieves >90% selectivity. Computational Fukui indices (f⁻) predict reactive sites, but steric hindrance from the chloromethyl group may redirect reactions to less acidic positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.